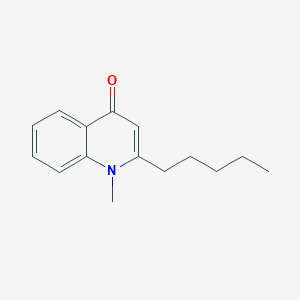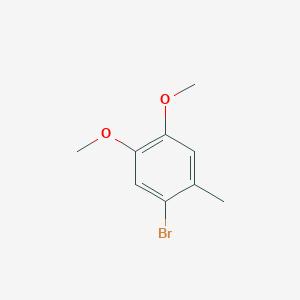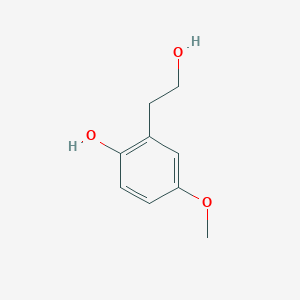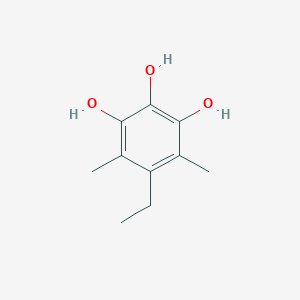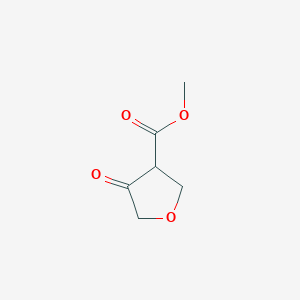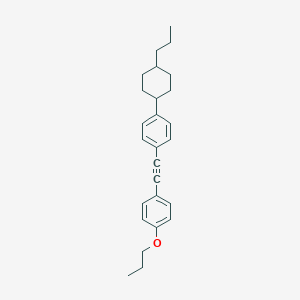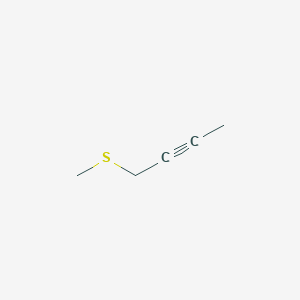
1-(Methylsulfanyl)but-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Methylsulfanyl)but-2-yne” is a chemical compound with the molecular formula C5H8S . It’s a derivative of butyne, which is a hydrocarbon with a triple bond .
Synthesis Analysis
The synthesis of compounds similar to “1-(Methylsulfanyl)but-2-yne” often involves multiple steps. For instance, the hydrohalogenation of alkynes, a process where hydrogen halides are added to alkynes, is a common method used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “1-(Methylsulfanyl)but-2-yne” is linear due to the sp hybridization of the carbon atoms contributing to the triple bond . The bond angle in such hybridization is estimated to be equal to 180 degrees .
Chemical Reactions Analysis
Alkynes, like “1-(Methylsulfanyl)but-2-yne”, can undergo various chemical reactions. One common reaction is hydrohalogenation, where a hydrogen halide is added to the alkyne . This reaction follows Markovnikov’s rule, where the halide attaches to the more substituted carbon while the hydrogen chooses the less substituted carbon .
Safety And Hazards
Orientations Futures
The future directions for “1-(Methylsulfanyl)but-2-yne” and similar compounds could involve their use in the development of molecular switches. These are molecules or supramolecular assemblies that can exist in two or more stable states and can be transformed from one state to another by various external stimuli .
Propriétés
IUPAC Name |
1-methylsulfanylbut-2-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-3-4-5-6-2/h5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVZGILYJHXDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559081 |
Source


|
| Record name | 1-(Methylsulfanyl)but-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfanyl)but-2-yne | |
CAS RN |
118891-26-2 |
Source


|
| Record name | 1-(Methylsulfanyl)but-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

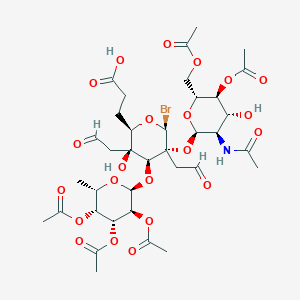
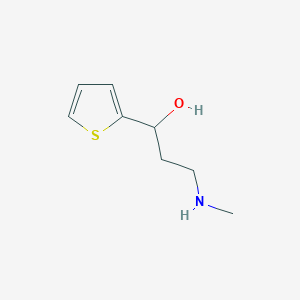
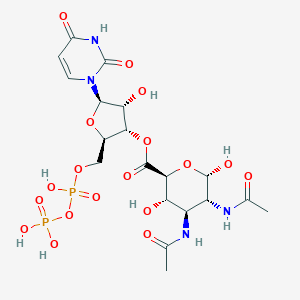
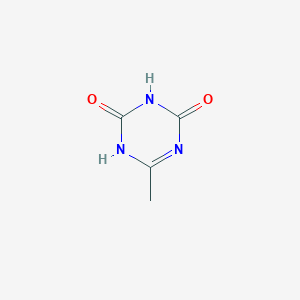
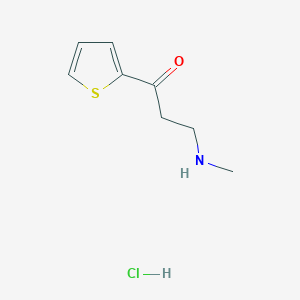
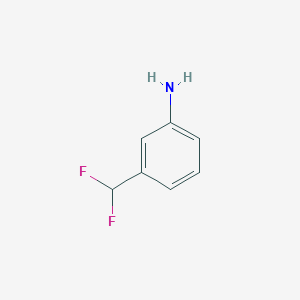
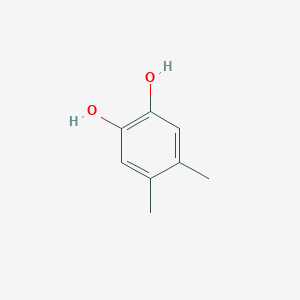
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
